3-(3,5-Dimethylphenyl)-2'-methylpropiophenone

Description

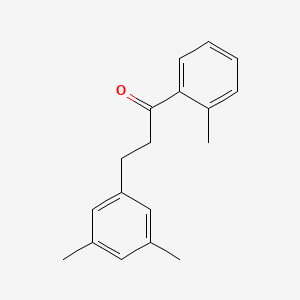

Chemical Structure and Properties 3-(3,5-Dimethylphenyl)-2'-methylpropiophenone is a ketone derivative featuring a propiophenone backbone with substituents at the 3,5-positions of the phenyl ring and a methyl group at the 2'-position of the adjacent aromatic ring. Its IUPAC name is 3-(3,5-dimethylphenyl)-1-(2-methylphenyl)propan-1-one, with a molecular formula of C₁₈H₂₀O (molecular weight: 252.35 g/mol).

This compound’s synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce substituents.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-10-14(2)12-16(11-13)8-9-18(19)17-7-5-4-6-15(17)3/h4-7,10-12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHILIKOIZNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644876 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-05-7 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Dimethylphenyl)-2’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Formation of 3-(3,5-dimethylphenyl)-2’-methylbenzoic acid.

Reduction: Formation of 3-(3,5-dimethylphenyl)-2’-methylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2’-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Symmetry Effects

The positions of methyl groups on the aromatic rings significantly influence physical and chemical properties. For example:

- 3-(3,5-Dimethylphenyl)-2'-methylpropiophenone: The 3,5-dimethyl substitution on the phenyl ring creates a symmetric para-dialkyl arrangement, which may enhance crystallinity and thermal stability compared to ortho- or meta-substituted analogs.

Functional Group Modifications

Ketone vs. Ester Derivatives

- 3-(3,4-Dimethylphenyl)-3-oxo-propionic acid methyl ester (C₁₂H₁₄O₃): This ester derivative replaces the propiophenone’s methyl group with a methoxycarbonyl moiety. The ester functional group increases polarity, improving solubility in polar solvents compared to the parent ketone .

- 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (C₁₃H₁₆O₃): The elongated carbon chain and carboxylic acid group introduce acidity and hydrogen-bonding capacity, differentiating its reactivity from propiophenone derivatives .

Fluorinated Analogs

Compounds such as 3-(3,5-dimethylphenyl)-1,1,1-trifluoropropan-2-ol (C₁₁H₁₄F₃N) incorporate trifluoromethyl groups, which enhance electronegativity and metabolic stability. Fluorine atoms reduce basicity and increase lipophilicity, making these analogs more suitable for pharmaceutical applications requiring blood-brain barrier penetration .

Data Table: Key Structural and Functional Comparisons

Reactivity and Stability

- Electron-Donating Effects : Methyl groups at the 3,5-positions on the phenyl ring activate the aromatic ring toward electrophilic substitution, whereas the ketone group directs reactivity to specific positions.

- Steric Hindrance: The 2'-methyl group in the propiophenone derivative may hinder rotation around the carbonyl bond, affecting conformational flexibility compared to non-substituted analogs.

Biological Activity

3-(3,5-Dimethylphenyl)-2'-methylpropiophenone, also known as a synthetic cathinone, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, anti-inflammatory properties, anticancer potential, and relevant research findings.

Overview of Biological Activity

This compound is structurally related to various psychoactive substances and is primarily studied for its effects on the central nervous system (CNS). Its biological activity can be categorized into several key areas:

- CNS Stimulation : The compound exhibits stimulant properties, affecting neurotransmitter systems.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity.

- Anticancer Properties : Emerging evidence suggests it may induce apoptosis in certain cancer cell lines.

The biological effects of this compound are primarily mediated through its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways. Notably, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response by regulating prostaglandin synthesis.

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies have demonstrated that this compound can significantly decrease levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages.

Table 1: Summary of Anti-inflammatory Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| COX Inhibition | Reduced prostaglandin synthesis | |

| Cytokine Production | Decreased IL-6 and TNF-alpha levels | |

| Cellular Response | Modulation of macrophage activity |

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. These investigations focus on its ability to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: Anticancer Activity Evaluation

In a study assessing its effects on different human cancer cell lines, the compound showed significant growth inhibition at micromolar concentrations. The IC50 values varied across cell types, indicating selective cytotoxicity.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.3 | Significant growth inhibition |

| HeLa (Cervical) | 15.7 | Induction of apoptosis |

| A549 (Lung) | 10.5 | Cell cycle arrest |

Research Applications

The compound is being investigated for several applications in medicinal chemistry:

- Drug Development : As a lead compound for new anti-inflammatory agents.

- Analytical Chemistry : Used as a reference standard in assays for COX activity.

- Therapeutic Research : Explored for potential benefits in chronic inflammatory diseases like rheumatoid arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.